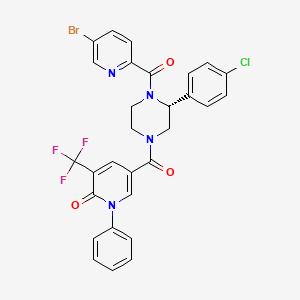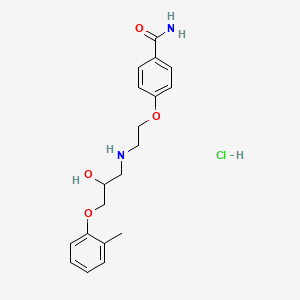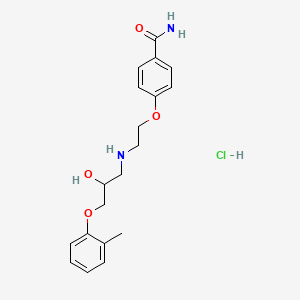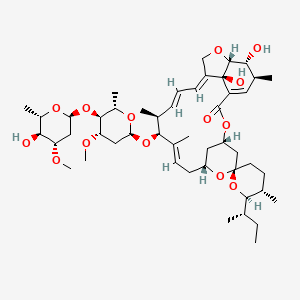
1-(3-Indolyl(methylthio)methylene) pyrrolidinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Indolyl(methylthio)methylene) pyrrolidinium iodide is a chemical compound with the molecular formula C14H17N2S.I and a molecular weight of 372.268 g/mol It is known for its unique structure, which includes an indole ring, a pyrrolidinium ring, and a methylthio group
Preparation Methods
The synthesis of 1-(3-Indolyl(methylthio)methylene) pyrrolidinium iodide typically involves the reaction of indole derivatives with pyrrolidinium salts in the presence of methylthio reagents. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating or refluxing to achieve the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-(3-Indolyl(methylthio)methylene) pyrrolidinium iodide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Addition: Addition reactions with electrophiles can occur at the indole ring, leading to the formation of various substituted products.
Scientific Research Applications
1-(3-Indolyl(methylthio)methylene) pyrrolidinium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Indolyl(methylthio)methylene) pyrrolidinium iodide involves its interaction with molecular targets such as enzymes and receptors. The indole ring can interact with aromatic residues in proteins, while the methylthio group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(3-Indolyl(methylthio)methylene) pyrrolidinium iodide can be compared with other indole derivatives and pyrrolidinium salts. Similar compounds include:
1-(3-Indolyl)methylene pyrrolidinium iodide: Lacks the methylthio group, which may affect its reactivity and biological activity.
1-(3-Indolyl(methylthio)methylene) pyrrolidinium chloride: Similar structure but with a chloride ion instead of iodide, which can influence its solubility and reactivity.
1-(3-Indolyl)methyl pyrrolidinium iodide: Lacks the methylene group, which may alter its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
54921-50-5 |
|---|---|
Molecular Formula |
C14H17IN2S |
Molecular Weight |
372.27 g/mol |
IUPAC Name |
3-[methylsulfanyl(pyrrolidin-1-ium-1-ylidene)methyl]-1H-indole;iodide |
InChI |
InChI=1S/C14H16N2S.HI/c1-17-14(16-8-4-5-9-16)12-10-15-13-7-3-2-6-11(12)13;/h2-3,6-7,10H,4-5,8-9H2,1H3;1H |
InChI Key |
IUBLTMLHKZCPDU-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=[N+]1CCCC1)C2=CNC3=CC=CC=C32.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11938882.png)



![5-Chloro-7-{[4-benzylpiperidyl]methyl}quinolin-8-ol](/img/structure/B11938898.png)



